alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt
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Overview
Description
alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt is a complex organic compound characterized by multiple sulfooxy groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl core, followed by the introduction of sulfooxy groups through sulfonation reactions. The hydroxymethyl group is then added via hydroxymethylation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and hydroxymethylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The sulfooxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The sulfooxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
Major products formed from these reactions include derivatives with altered functional groups, such as carboxylated or hydroxylated compounds. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for stereochemical studies.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy groups can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The hydroxymethyl group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl phosphate
- Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl nitrate
Uniqueness
alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt is unique due to its specific combination of sulfooxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.K/c13-1-4-6(42-50(20,21)22)8(44-52(26,27)28)10(46-54(32,33)34)12(41-4,47-55(35,36)37)11(3-39-49(17,18)19)9(45-53(29,30)31)7(43-51(23,24)25)5(40-11)2-38-48(14,15)16;/h4-10,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);/q;+1/p-1/t4-,5-,6-,7-,8+,9+,10-,11+,12+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVZGMVPRDQFW-RLOFLVODSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21KO35S8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111757-57-4 |
Source
|
Record name | alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111757574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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